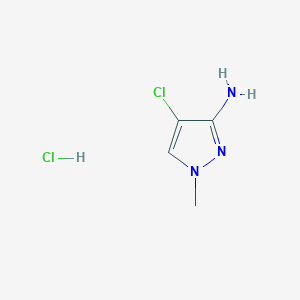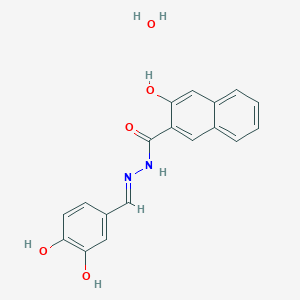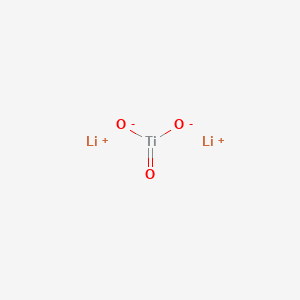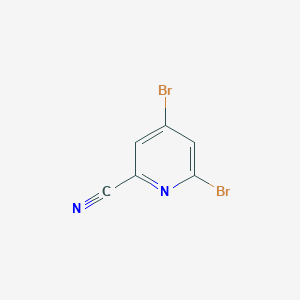![molecular formula C7H16Cl2N2 B6590793 (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 1199792-83-0](/img/structure/B6590793.png)
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized by Hoffmann-La Roche in 1995 and has since been extensively studied for its potential therapeutic applications.
作用機序
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 acts as a competitive antagonist of the NMDA receptor, specifically targeting the NR2B subunit. By blocking the binding of glutamate to the receptor, (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 prevents the influx of calcium ions into the neuron, which is a key step in the process of synaptic plasticity.
Biochemical and Physiological Effects
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the excitotoxicity of glutamate, decreasing the production of free radicals, and increasing the expression of neurotrophic factors. (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has several advantages for use in laboratory experiments. It is highly selective for the NR2B subunit of the NMDA receptor, which allows for precise targeting of this receptor subtype. (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 is also highly soluble in water, which makes it easy to administer in vivo. However, one limitation of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 is its relatively short half-life, which requires frequent dosing to maintain therapeutic levels.
将来の方向性
There are several potential future directions for research on (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the development of more potent and selective NR2B antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 on synaptic plasticity and cognitive function.
合成法
The synthesis of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 involves the reaction of 1-(4-methoxyphenyl) piperazine with 2-bromo-5-methylbenzoic acid, followed by cyclization and deprotection steps. The final product is obtained as a white crystalline powder, which is highly soluble in water.
科学的研究の応用
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to be effective in reducing neuronal damage in animal models of stroke, traumatic brain injury, and epilepsy. (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has also been used to investigate the mechanisms underlying learning and memory processes.
特性
IUPAC Name |
(5R)-5-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBVHLSHNCEEE-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC2(N1)CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

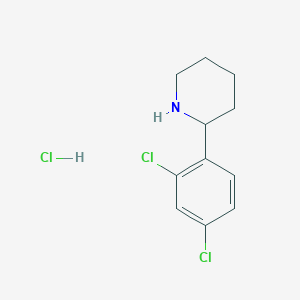
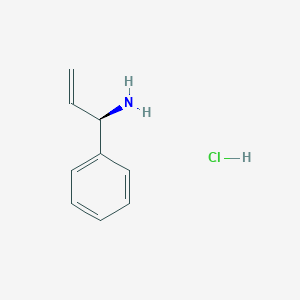


![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)
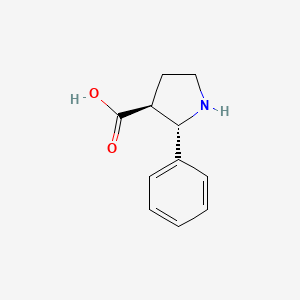
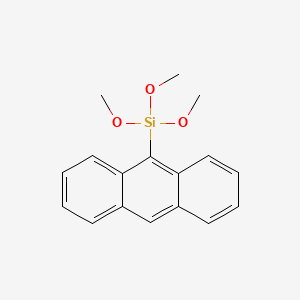
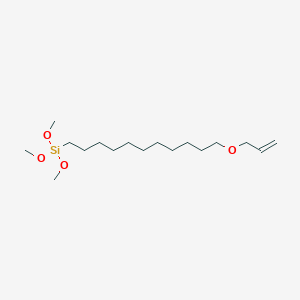
![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)
